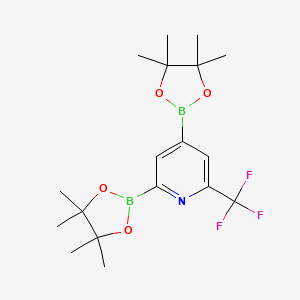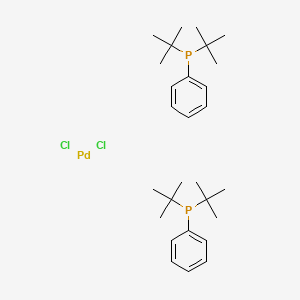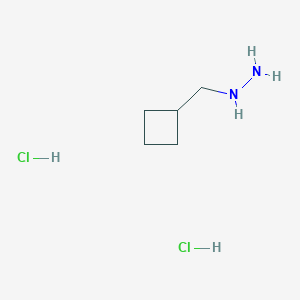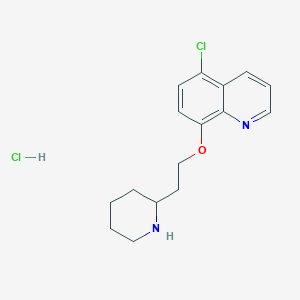
5-Chloro-8-quinolinyl 2-(2-piperidinyl)ethyl ether hydrochloride
Vue d'ensemble
Description
5-Chloro-8-quinolinyl 2-(2-piperidinyl)ethyl ether hydrochloride (CQE-HCl) is a synthetic compound that has been widely studied in recent years due to its potential for use in scientific research and development. CQE-HCl is a quinoline derivative, which is an organic compound containing a 6-membered aromatic ring with two nitrogen atoms at positions 1 and 8. CQE-HCl is of particular interest due to its ability to act as an agonist of the muscarinic acetylcholine receptor subtype M1 (mAChR M1).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Pyridine hydrochloride, a reagent closely related to 5-Chloro-8-quinolinyl 2-(2-piperidinyl)ethyl ether hydrochloride, has been used for the synthesis of chloro compounds starting from bromo derivatives in pyridine and quinoline series. This process, applied to 7-bromo-8-hydroxyquinoline, resulted in an almost quantitative conversion to 7-chloro-8-hydroxyquinoline (Mongin et al., 1996).
Applications in Corrosion Inhibition
- Quinoline derivatives, similar in structure to 5-Chloro-8-quinolinyl 2-(2-piperidinyl)ethyl ether hydrochloride, have shown significant anti-corrosion properties for mild steel in acidic mediums. They act as cathodic inhibitors and display good adsorption characteristics on metal surfaces (Douche et al., 2020).
Pharmacological Applications
- A related compound, 6-{2-[4-(2-methyl-5-quinolinyl)-1-piperazinyl]ethyl}-4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide (GSK588045), has been developed as a potent 5-HT(1A/B/D) receptor antagonist. It shows promise as an antidepressant/anxiolytic with a reduced side-effect burden, highlighting the potential of quinoline derivatives in pharmacology (Bromidge et al., 2010).
Polymer Science and Material Applications
- Polyethers with 8-hydroxy-5-quinolinyl end-groups, which can be synthesized from compounds like 5-Chloro-8-quinolinyl 2-(2-piperidinyl)ethyl ether hydrochloride, have been used to create metal ion complexes. These complexes have been found to be water-soluble and have varying stability with different metal ions, which may be useful in material science applications (Manolova et al., 1998).
Fluorescent Probes for DNA Detection
- Novel aminated benzimidazo[1,2-a]quinolines, substituted with structures similar to 5-Chloro-8-quinolinyl 2-(2-piperidinyl)ethyl ether hydrochloride, have been used as fluorescent probes for DNA detection. Their spectroscopic properties suggest potential applications in biological and medical research (Perin et al., 2011).
Homopolymers and Copolymers
- 5-Chloro-8-quinolinyl acrylate and methacrylate, related to 5-Chloro-8-quinolinyl 2-(2-piperidinyl)ethyl ether hydrochloride, have been used to create homopolymers and copolymers. These materials have been characterized by various spectroscopic methods and demonstrate potential in the field of polymer science (Bankova et al., 1996).
Catalysis in Polymerization
- Crown ether complexes of potassium quinolin-8-olates, which could potentially be derived from compounds like 5-Chloro-8-quinolinyl 2-(2-piperidinyl)ethyl ether hydrochloride, have been used as catalysts in the ring-opening polymerization of rac-lactide. This highlights their potential use in catalytic processes and polymer production (Wu & Wang, 2017).
Propriétés
IUPAC Name |
5-chloro-8-(2-piperidin-2-ylethoxy)quinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O.ClH/c17-14-6-7-15(16-13(14)5-3-10-19-16)20-11-8-12-4-1-2-9-18-12;/h3,5-7,10,12,18H,1-2,4,8-9,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRROCURCKHIVRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCOC2=C3C(=C(C=C2)Cl)C=CC=N3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-8-quinolinyl 2-(2-piperidinyl)ethyl ether hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




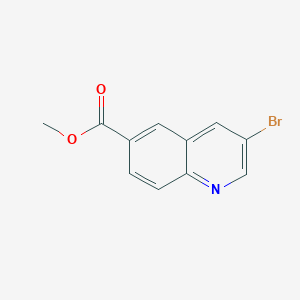
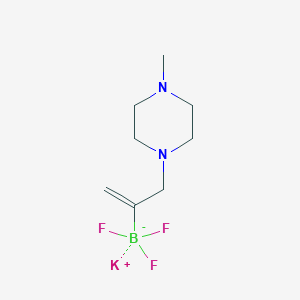
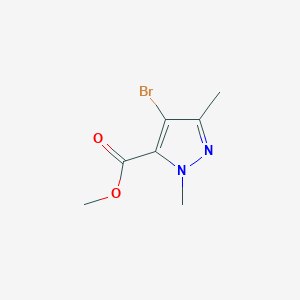
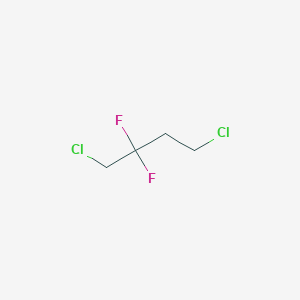
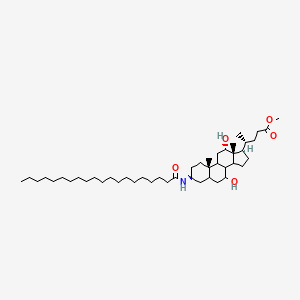
![6-(3-Phenethyl-8,9-dihydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepin-7(6H)-yl)picolinonitrile](/img/structure/B1426452.png)
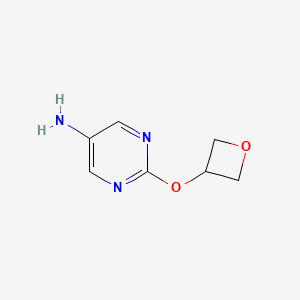
![3-[(7-Methoxy-2-naphthyl)oxy]pyrazine-2-carboxylic acid](/img/structure/B1426455.png)
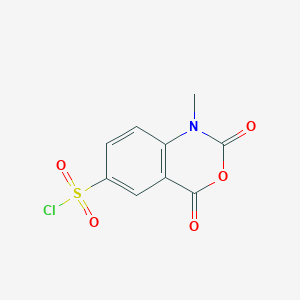
![7-Chloro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B1426457.png)
